![molecular formula C12H17N3O B2662349 4-methyl-2-morpholino-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 866049-21-0](/img/structure/B2662349.png)
4-methyl-2-morpholino-6,7-dihydro-5H-cyclopenta[d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-2-morpholino-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a chemical compound with the molecular formula C12H17N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring fused with a cyclopentane ring . The morpholino group is attached to the 2-position and a methyl group is attached to the 4-position of the pyrimidine ring.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the sources I found .科学的研究の応用
Anticancer Properties
Research into pyrimidine derivatives, including those related to 4-methyl-2-morpholino-6,7-dihydro-5H-cyclopenta[d]pyrimidine, has identified potent anticancer activities. A study demonstrated that 4-methyl-6-morpholinopyrimidine derivatives exhibit significant antiproliferative effects against various human cancer cell lines, including cervix, lung, breast, liver, and brain cancers. These effects are attributed to the induction of apoptosis through reactive oxygen species (ROS) generation, caspase-3/7 activation, and disruption of mitochondrial membrane potential (Gaonkar et al., 2018).
Enzyme Inhibition
The structural features of this compound derivatives enable selective inhibition of critical biological enzymes. For instance, derivatives have been found to inhibit the mammalian target of rapamycin (mTOR), a key enzyme in cellular growth and metabolism pathways, suggesting potential applications in cancer therapy and other diseases characterized by abnormal cell growth (Hobbs et al., 2019).
Antibacterial and Antifungal Activities
Some studies have focused on the synthesis of novel heterocyclic compounds containing cyclopenta[d]pyrimidine moieties, which demonstrated promising antibacterial and antifungal activities. These activities suggest potential applications in developing new antimicrobial agents (Zaki et al., 2020).
Molecular Docking Studies
The interaction mechanisms of this compound derivatives with biological targets have been elucidated through molecular docking studies. These studies provide insights into the binding efficiency and specificity of these compounds towards various enzymes and receptors, further informing drug design and discovery processes (Gaonkar et al., 2018).
Structural Characterization and Synthesis
Research has also focused on the structural characterization and synthesis methods of pyrimidine derivatives. Advanced techniques such as NMR, SC-XRD, and mass spectral analysis have been employed to characterize the chemical structure of these compounds, facilitating the development of more efficient synthesis methods for potential therapeutic agents (Lei et al., 2017).
Safety and Hazards
特性
IUPAC Name |
4-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9-10-3-2-4-11(10)14-12(13-9)15-5-7-16-8-6-15/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGTYZSDUSFTIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
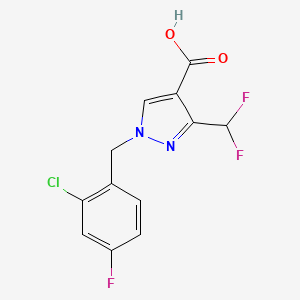
![3-chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2662270.png)
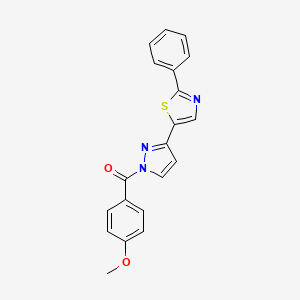
![N-(1-cyanocyclopentyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B2662275.png)
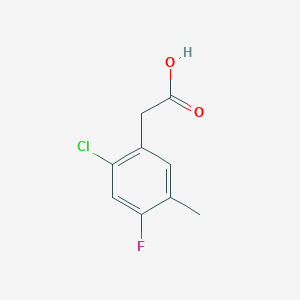
![5-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2662278.png)
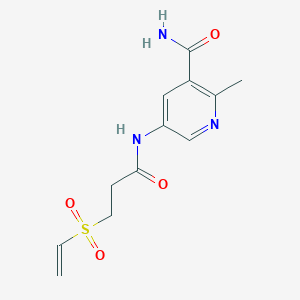
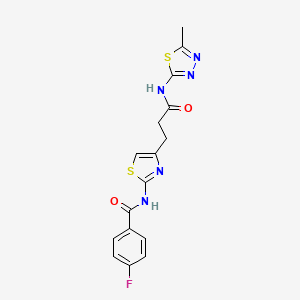
![2,3,5-Trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2662281.png)
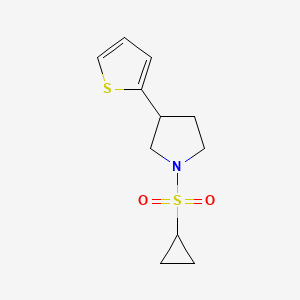
![(4-Amino-phenyl)-(6-methyl-imidazo[2,1-b]thiazol-5-yl)-methanone](/img/structure/B2662284.png)

![4-Methyl-1,2,3,4-tetrahydro-cyclopenta[b]indole-2-carboxylic acid](/img/structure/B2662288.png)
![2-(2-chlorobenzyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2662289.png)
